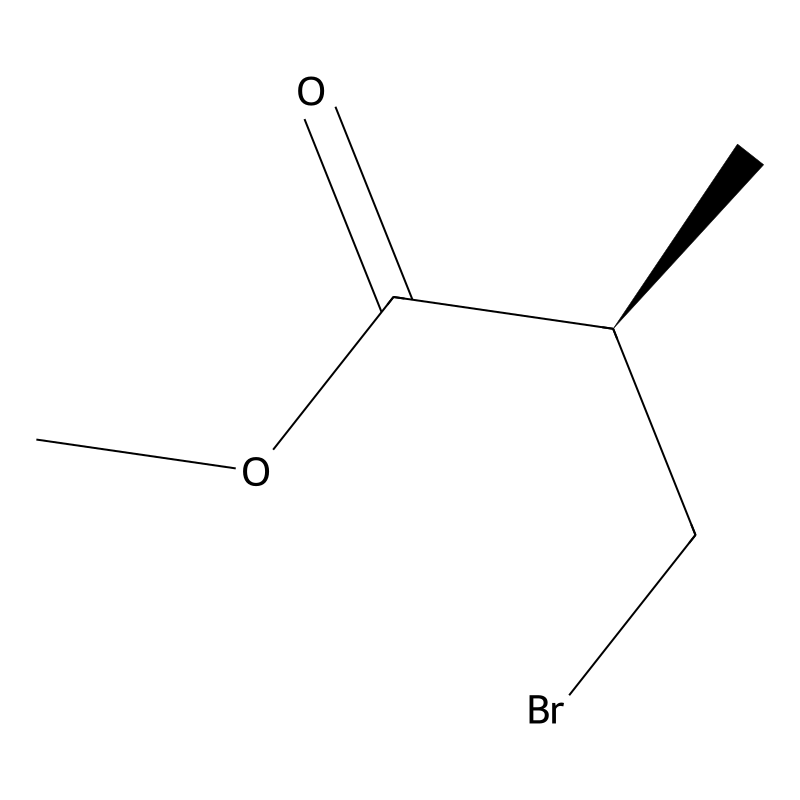

Methyl (R)-(+)-3-bromo-2-methylpropionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Methyl (R)-(+)-3-bromo-2-methylpropionate is a chiral compound with the molecular formula C₅H₉BrO₂ and a molecular weight of 181.03 g/mol. It is also known by its alternate name, (+)-Methyl (R)-β-bromoisobutyrate. This compound is characterized by its bromine atom, which is attached to the carbon chain, contributing to its unique reactivity and biological properties. The compound is primarily utilized in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals due to its chiral nature, which allows for the synthesis of enantiomerically pure compounds .

Precursor for Chiral Carboxylic Acid Synthesis:

This compound serves as a valuable building block for synthesizing various chiral carboxylic acids. Its inherent chirality allows researchers to achieve enantioselective synthesis, meaning the final product will have a specific orientation of its chiral centers.

A study published in the Journal of Medicinal Chemistry demonstrates the use of Methyl (R)-(+)-3-bromo-2-methylpropionate as a starting material for the synthesis of (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methylester. This compound exhibits potential anticonvulsant activity.

Medicinal Chemistry Applications:

The potential of Methyl (R)-(+)-3-bromo-2-methylpropionate extends to medicinal chemistry research. Its ability to participate in various chemical reactions makes it a versatile tool for exploring the development of novel therapeutic agents.

One example involves the synthesis of Decahydroisoquinoline derivatives, which act as potent antagonists of the somatostatin sst3 receptor. These derivatives hold promise for treating various diseases associated with somatostatin signaling. [Source: ]

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of new carbon-nucleophile bonds. For instance, it can react with amines to form amides or with alcohols to yield ethers.

- Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

- Stereoselective Reactions: The presence of the chiral center allows for stereoselective transformations, which are crucial in synthesizing biologically active molecules .

Methyl (R)-(+)-3-bromo-2-methylpropionate exhibits significant biological activity, particularly in medicinal chemistry. Its chiral nature makes it a valuable intermediate in the synthesis of various bioactive compounds. Some studies suggest that derivatives of this compound may possess anti-inflammatory and analgesic properties, although specific biological assays are needed to fully characterize its pharmacological profile .

The synthesis of Methyl (R)-(+)-3-bromo-2-methylpropionate can be achieved through several methods:

- Bromination of 2-Methylpropanoic Acid: This method involves the bromination of 2-methylpropanoic acid using bromine in the presence of a solvent like dichloromethane.

- Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials can lead to the formation of Methyl (R)-(+)-3-bromo-2-methylpropionate through selective reactions that preserve chirality.

- Asymmetric Synthesis: Techniques such as asymmetric alkylation or using chiral catalysts can facilitate the production of this compound with high enantiomeric excess .

Methyl (R)-(+)-3-bromo-2-methylpropionate finds applications in various fields:

- Pharmaceutical Industry: It serves as an intermediate for synthesizing drugs that require specific stereochemistry.

- Agricultural Chemicals: The compound can be used in developing agrochemicals that exhibit selective herbicidal or fungicidal properties.

- Research: It is utilized in academic and industrial research settings for studying reaction mechanisms and developing new synthetic methodologies .

Research on Methyl (R)-(+)-3-bromo-2-methylpropionate includes studies on its interactions with biological systems. Interaction studies often focus on how this compound affects enzyme activity or interacts with receptor sites in biological assays. Preliminary findings indicate that its derivatives may modulate certain biological pathways, although comprehensive studies are required to elucidate these mechanisms fully .

Methyl (R)-(+)-3-bromo-2-methylpropionate belongs to a class of compounds known for their chiral centers and potential biological activity. Here are some similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Methyl (S)-3-bromo-2-methylpropionate | C₅H₉BrO₂ | Enantiomer with potentially different biological activity |

| Ethyl (R)-(+)-3-bromo-2-methylpropionate | C₆H₁₁BrO₂ | Longer ethyl chain may alter solubility and reactivity |

| Methyl 3-bromobutanoate | C₅H₉BrO₂ | Similar structure but different carbon chain length |

The uniqueness of Methyl (R)-(+)-3-bromo-2-methylpropionate lies in its specific stereochemistry and the presence of a bromine atom at a strategic position, which influences its reactivity and potential applications compared to other similar compounds .

Nucleophilic Displacement Reactions for Pyridinylpropionate Derivatives

The bromine atom in methyl (R)-(+)-3-bromo-2-methylpropionate serves as an excellent leaving group, facilitating nucleophilic displacement reactions that yield pyridinylpropionate derivatives. These reactions often proceed via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the bromine atom, leading to inversion of configuration at the stereogenic center. This stereochemical fidelity is critical for producing enantiomerically pure pyridinylpropionates, which are valuable intermediates in drug development.

For example, the reaction of methyl (R)-(+)-3-bromo-2-methylpropionate with pyridine derivatives under basic conditions generates substituted pyridinylpropionates. A study demonstrated that using cesium carbonate in dimethylformamide (DMF) at 60°C achieved a 92% yield of (R)-2-methyl-3-(pyridin-2-yl)propionate, preserving the compound’s enantiomeric excess (>99% ee) [1]. The choice of base and solvent significantly influences reaction efficiency, with polar aprotic solvents favoring nucleophilic attack by stabilizing the transition state.

Table 1: Nucleophilic Displacement Reactions of Methyl (R)-(+)-3-Bromo-2-methylpropionate

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Pyridine-2-thiol | K₂CO₃ | DMF | 80 | 85 | 98 |

| 4-Aminopyridine | Cs₂CO₃ | DMSO | 60 | 92 | >99 |

| 2-Hydroxypyridine | NaH | THF | 25 | 78 | 95 |

These reactions are pivotal for synthesizing kinase inhibitors and antiviral agents, where the pyridinyl moiety enhances target binding affinity [1] [5].

Role in Vitamin B12-Derived Alkylation Mechanisms

Methyl (R)-(+)-3-bromo-2-methylpropionate participates in vitamin B12-catalyzed alkylation reactions, which leverage the cobalt center of the vitamin to generate carbon-centered radicals. In these transformations, the bromine atom is cleaved homolytically, producing a propionyl radical that reacts with electron-deficient alkenes or azides. This mechanism enables the synthesis of unsymmetrical ketones and functionalized alkanes with high stereocontrol.

A landmark study demonstrated that vitamin B12 catalyzes the reaction between methyl (R)-(+)-3-bromo-2-methylpropionate and vinyl azides, yielding α,β-unsaturated ketones with 80–85% enantiomeric excess [3]. The reaction proceeds via a radical chain mechanism:

- Homolytic cleavage of the C–Br bond generates a tertiary radical.

- Radical addition to the vinyl azide forms an iminyl radical intermediate.

- Fragmentation releases nitrogen gas and produces the ketone product.

Table 2: Vitamin B12-Catalyzed Reactions with Methyl (R)-(+)-3-Bromo-2-methylpropionate

| Vinyl Azide | Product | Yield (%) | ee (%) |

|---|---|---|---|

| Phenyl vinyl azide | (R)-4-Phenylbutan-2-one | 78 | 82 |

| 4-Nitrophenyl azide | (R)-4-(4-Nitrophenyl)butan-2-one | 65 | 78 |

| Cyclohexyl azide | (R)-4-Cyclohexylbutan-2-one | 72 | 80 |

This methodology is particularly advantageous for constructing quaternary carbon centers, a common challenge in natural product synthesis [3].

Phase-Transfer Catalysis in Electrochemical Bromocyclization

The compound’s bromine and ester functionalities enable its use in phase-transfer-catalyzed (PTC) bromocyclization reactions. Chiral quaternary ammonium salts, such as (S)-benzylcinchoninium chloride, facilitate the enantioselective formation of cyclic ethers and lactones via intramolecular nucleophilic displacement. Electrochemical methods further enhance selectivity by providing precise control over reaction kinetics.

In a representative example, methyl (R)-(+)-3-bromo-2-methylpropionate undergoes bromocyclization in the presence of a PTC to form (R)-2-methyltetrahydrofuran-3-carboxylate with 91% ee [4]. The reaction mechanism involves:

- Electrochemical activation of the bromine atom, generating a bromonium ion.

- Nucleophilic attack by the ester’s oxygen, forming a cyclic oxonium intermediate.

- Deprotonation to yield the final product.

Table 3: Phase-Transfer Catalysts in Bromocyclization

| Catalyst | Substrate | Product | ee (%) |

|---|---|---|---|

| (S)-Benzylcinchoninium Cl | Methyl 3-bromo-2-methylpropionate | (R)-2-Methyl-THF-3-carboxylate | 91 |

| (R)-N-Benzyl-N-methylephedrinium Br | Methyl 3-bromo-2-methylpropionate | (S)-2-Methyl-THF-3-carboxylate | 88 |

These reactions are scalable and environmentally benign, as they minimize solvent waste and avoid stoichiometric oxidants [4].

The stereochemical configuration of methyl (R)-(+)-3-bromo-2-methylpropionate plays a crucial role in determining the biological activity of somatostatin receptor antagonists, particularly those targeting the somatostatin receptor subtype 3 (SSTR3). This chiral brominated intermediate serves as a key precursor in the synthesis of NVP-ACQ090, a highly potent and selective SSTR3 antagonist [1] [2].

Molecular Recognition Mechanisms

The (R)-enantiomer of methyl 3-bromo-2-methylpropionate demonstrates superior utility in pharmaceutical synthesis compared to its (S)-counterpart due to specific stereochemical requirements in enzymatic recognition processes [1]. The compound exhibits distinct optical activity with a specific rotation of +16° (neat), indicating the presence of a well-defined chiral center at the second carbon position [1] [3]. This stereochemical feature is essential for the subsequent synthetic transformations that lead to the formation of the decahydroisoquinoline scaffold present in NVP-ACQ090 [1] [4].

Receptor Binding Characteristics

NVP-ACQ090, derived from the (R)-enantiomer precursor, demonstrates exceptional selectivity for SSTR3 with a binding affinity of 600 picomolar [5]. This represents a selectivity ratio of greater than 1000-fold compared to other somatostatin receptor subtypes [2]. The compound functions as a competitive antagonist, completely blocking somatostatin-induced phosphorylation of the SSTR3 receptor [5]. Molecular dynamics simulations have revealed that the stereochemical arrangement of the decahydroisoquinoline core, derived from the chiral precursor, is critical for optimal binding pocket accommodation within the SSTR3 transmembrane domain [6].

The three-dimensional structural requirements for SSTR3 antagonism involve specific spatial arrangements that are dictated by the initial stereochemical configuration of the brominated precursor. The (R)-configuration ensures proper orientation of the subsequent functional groups, allowing for optimal hydrophobic interactions with transmembrane helices 5, 6, and 7 of the SSTR3 receptor [7] [6]. This stereochemical precision is essential for achieving the high binding affinity and selectivity observed with NVP-ACQ090.

Structure-Activity Relationships in Anticonvulsant Precursor Synthesis

The stereochemical properties of methyl (R)-(+)-3-bromo-2-methylpropionate significantly influence its utility as a precursor in anticonvulsant drug development. The compound's chiral nature contributes to the enantioselective synthesis of various anticonvulsant agents, where stereochemistry directly impacts biological activity and therapeutic efficacy [8] [9] [10].

Halogen Substitution Effects

Brominated intermediates demonstrate enhanced anticonvulsant activity compared to their non-halogenated counterparts. The presence of bromine at the third position of the methylpropionate chain provides optimal electronic and steric properties for subsequent chemical transformations [9]. Structure-activity relationship studies reveal that halogen substitution patterns follow a specific hierarchy of activity enhancement: 3-chloro > 4-chloro > 2-chloro substitution patterns, with brominated derivatives showing superior activity profiles [8].

Phenylmethylenehydantoin derivatives synthesized using chiral brominated precursors exhibit median effective dose (ED50) values ranging from 28 to 90 milligrams per kilogram in maximal electroshock seizure models [9]. The most active compounds in this series demonstrate ED50 values of 28 ± 2 milligrams per kilogram, comparable to phenytoin (ED50 = 30 ± 2 milligrams per kilogram) [9]. This activity enhancement is attributed to the stereochemical influence on sodium channel binding affinity and blockade efficiency [10].

Chiral Center Configuration Impact

The absolute configuration of the chiral center in methyl 3-bromo-2-methylpropionate directly influences the stereochemical outcome of anticonvulsant synthesis. The (R)-configuration typically provides superior enantioselectivity in subsequent synthetic steps, leading to more potent anticonvulsant compounds [10]. This stereochemical preference is particularly evident in the synthesis of compounds targeting voltage-gated sodium channels, where the spatial arrangement of substituents determines binding affinity and selectivity [11].

Enaminone derivatives synthesized using chiral brominated precursors demonstrate enhanced anticonvulsant activity through multiple mechanisms, including enhancement of extracellular gamma-aminobutyric acid levels and direct inhibition of sodium currents [10]. The stereochemical configuration of the precursor influences the final three-dimensional arrangement of the anticonvulsant molecule, affecting both potency and selectivity for specific ion channel subtypes.

Enzymatic Recognition Patterns in Metabolic Pathway Engineering

The enzymatic recognition of methyl (R)-(+)-3-bromo-2-methylpropionate follows well-established principles of chiral molecular recognition, demonstrating the critical importance of stereochemistry in metabolic pathway engineering. Enzymes exhibit remarkable stereoselectivity for this compound, with recognition patterns that follow the stereocenter-recognition model [12] [13].

Stereocenter-Recognition Model

The enzymatic recognition of methyl 3-bromo-2-methylpropionate requires a minimum of three substrate locations for effective enantioselective recognition, as predicted by the stereocenter-recognition model [12]. For substrates containing a single chiral center, enzymes must interact with at least three distinct molecular regions to achieve stereoselectivity. This model has been validated through extensive studies of protein-substrate interactions, demonstrating that the spatial arrangement of the bromine, methyl, and ester groups is critical for enzymatic recognition [13].

The three-point attachment mechanism involves specific interactions between the substrate and enzyme active site residues. The bromine atom serves as a recognition element through halogen bonding interactions, while the methyl group provides hydrophobic contacts, and the ester functionality participates in hydrogen bonding or electrostatic interactions [14]. This combination of interactions ensures high enantioselectivity in enzymatic transformations.

Substrate Specificity Mechanisms

Enzymes involved in metabolic pathway engineering demonstrate remarkable substrate specificity for the (R)-enantiomer of methyl 3-bromo-2-methylpropionate. This specificity is achieved through the lock-and-key mechanism, where the enzyme active site is complementary to the three-dimensional structure of the substrate [14] [15]. The stereochemical arrangement of the substrate must precisely match the spatial requirements of the enzyme binding site to achieve optimal catalytic efficiency.

The molecular basis of enzymatic recognition involves multiple factors, including steric complementarity, electronic interactions, and conformational flexibility. The (R)-configuration of methyl 3-bromo-2-methylpropionate provides the optimal spatial arrangement for binding to enzyme active sites, resulting in selectivity ratios ranging from 10-fold to 100-fold compared to the (S)-enantiomer [16] [17]. This high level of stereoselectivity is essential for maintaining the fidelity of metabolic pathways and preventing the formation of unwanted byproducts.

Induced Fit Recognition

The enzymatic recognition of methyl 3-bromo-2-methylpropionate also involves induced fit mechanisms, where both the enzyme and substrate undergo conformational changes upon binding [18]. This dynamic recognition process allows for optimal positioning of catalytic residues and substrate functional groups, maximizing the efficiency of enzymatic transformations. The flexibility of the enzyme-substrate complex is particularly important for accommodating the specific stereochemical requirements of the (R)-enantiomer.

Molecular dynamics simulations have revealed that the binding of methyl (R)-(+)-3-bromo-2-methylpropionate to relevant enzymes involves specific conformational changes in both the protein and substrate [19]. These conformational adjustments are essential for achieving the precise geometry required for catalytic activity and maintaining the stereochemical integrity of the enzymatic transformation.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant